Calicheamicin
概要
説明
Calicheamicin, a family of enediyne antitumor antibiotics, is derived from the bacterium Micromonospora echinospora ssp[“].calichensis, found in chalky soil.These compounds exhibit potent cytotoxicity through double-strand DNA breaks, inhibiting DNA synthesis. The family comprises 15-20 members, differentiated by Greek letter subscripts based on thin-layer chromatography mobility and superscripts indicating halogen substitutions.this compound is a prominent member.
Synthetic Analysis
Biosynthetic Reaction Equation
The biosynthesis involves numerous enzymatic steps and intermediate compounds. A simplified representation can be described as:
Acetyl-CoA + 7 Malonyl-CoA + other substrates + Enzymes → Calicheamicin
Biosynthetic Reaction Conditions
The biosynthesis of this compound occurs within the bacterium Micromonospora echinospora ssp. calichensis. These conditions generally include:
Aqueous environment: Biological reactions take place in an aqueous cellular environment.
Specific enzymes: Numerous enzymes are essential for catalyzing the individual steps of this compound biosynthesis.
Precursor molecules: Acetyl-CoA, malonyl-CoA, and other substrates are required.
Optimal temperature and pH: These likely fall within the typical range for bacterial growth and metabolism.
Cofactors and other components: Various cofactors and cellular components are necessary for enzymatic activity.
Biosynthetic Reaction Steps
The biosynthesis of this compound can be broadly summarized in these key stages:
Polyketide chain formation: An iterative type I polyketide synthase (PKS) assembles a 15-carbon polyene chain from acetyl-CoA and seven malonyl-CoA units[“].Ketoreductase (KR) and dehydratase (DH) domains modify the growing chain during each iteration.
Enediyne core formation: Accessory enzymes further process the polyketide to form the enediyne core, the central structural feature responsible for this compound's DNA-cleaving activity.
Glycosylation: Four glycosyltransferases (CalG1-4) and an acyltransferase (CalO4) add sugar moieties and an orsellinic acid group to the calicheamicinone-like intermediate.This glycosylation is crucial for DNA binding and sequence specificity.
Other modifications: Further modifications and processing steps, including halogenation and the formation of the trisulfide group, complete the biosynthesis of this compound .
Biosynthetic Reaction Mechanism
The detailed mechanism of each step in this compound biosynthesis is complex ,some key mechanistic features include:
PKS mechanism: The polyketide synthase uses a thiotemplate mechanism, similar to fatty acid biosynthesis, to assemble the polyketide chain.
Glycosyltransferase mechanism: The glycosyltransferases catalyze the transfer of sugar moieties from activated sugar nucleotide donors to the acceptor molecule, involving nucleophilic attack. CalG1, CalG3, and CalG4 possess a catalytic dyad of histidine and aspartate that facilitates this process. CalG2 appears to employ a different mechanism.[“]
Molecular Structure
Atomic Arrangement
Calicheamicin (C₅₅H₇₄IN₃O₂₁S₄) is a complex molecule consisting of two main structural domains:
Aglycone: This portion contains the enediyne moiety responsible for DNA cleavage[”].It also includes an aromatic ring, a trisulfide "trigger," and other functional groups.
Aryltetrasaccharide: This carbohydrate domain is crucial for DNA binding and sequence recognition. It consists of four monosaccharide units linked to a hexasubstituted aromatic ring via glycosidic, thioester, and hydroxylamine bonds[“].
Bonding Type
This compound exhibits a variety of chemical bonds:
Covalent bonds: These are the primary bonds within the molecule, connecting carbon, hydrogen, oxygen, nitrogen, sulfur, and iodine atoms. Examples include C-C, C-H, C-O, C-N, C-S, S-S, and C-I bonds.
Glycosidic bonds: These covalent bonds link the monosaccharide units in the aryltetrasaccharide domain.[”]
Thioester bonds: These links exist between sulfur and carbonyl carbon in the aryltetrasaccharide.[”]
Geometry
The overall geometry of this compound is complex and three-dimensional. The molecule adopts a specific conformation to facilitate binding to the minor groove of DNA. The aryltetrasaccharide is thought to be relatively rigid and extended, while the aglycone has more flexibility.
Electron Cloud Distribution
The electron cloud distribution in this compound is uneven due to the presence of electronegative atoms like oxygen, nitrogen, sulfur, and iodine. These atoms attract electron density, creating polar regions within the molecule. The enediyne moiety, with its unsaturated bonds, also influences electron distribution.
Stereochemistry
This compound exhibits numerous stereocenters, leading to a large number of possible stereoisomers. The natural product is a specific isomer, crucial for its biological activity.
Resonance Structures
Several portions of this compound, particularly the aromatic ring and conjugated double bonds, can be represented by resonance structures. These resonance forms contribute to the overall stability and reactivity of the molecule.
作用機序
Target of Action
Calicheamicin primarily targets double-stranded DNA within cells. Specifically, it exhibits preferential binding to regions rich in guanine and thymine bases, particularly sequences like 5'-TCCT-3' and 5'-TTTT-3'.
Mode of Action
Delivery and Cellular Uptake: When used in antibody-drug conjugates (ADCs), the antibody component targets specific antigens on cancer cells, facilitating the delivery of this compound. Once bound, the ADC is internalized via endocytosis. The this compound γ1 is then released inside the cell, where it can enter the nucleus and interact with DNA.
DNA Binding: The aryltetrasaccharide moiety of this compound plays a crucial role in binding to the minor groove of DNA.[“] This binding is stabilized by hydrophobic interactions, hydrogen bonding, and van der Waals forces. The specific carbohydrate structure of the aryltetrasaccharide contributes to the sequence selectivity of this compound for certain DNA regions.
Activation and Bergman Cyclization: The trisulfide group in this compound acts as a "trigger." Intracellular thiols, such as glutathione, react with the central sulfur of the trisulfide, initiating a cascade of intramolecular reactions[“].This leads to a structural rearrangement, ultimately activating the enediyne core. The activated enediyne then undergoes Bergman cyclization, a process that generates a highly reactive 1,4-didehydrobenzene diradical.[“]
Hydrogen Abstraction and DNA Cleavage: The 1,4-didehydrobenzene diradical abstracts hydrogen atoms from the deoxyribose sugar backbone of DNA[“][“].This abstraction leads to DNA strand breaks, primarily double-strand breaks, but also some single-strand breaks.
Cell Death: The double-strand DNA breaks induced by this compound are difficult for the cell to repair, ultimately leading to cell death, typically through apoptosis.
Result of Action
The action of this compound results in:
DNA double-strand breaks: This is the primary consequence of its interaction with DNA.[“]
Inhibition of DNA synthesis: Due to the damaged DNA.
Cell death (apoptosis): The extensive DNA damage triggers programmed cell death.
Physical Properties
State
Calicheamicin is a solid at standard temperature and pressure.
Color and Appearance
This compound is typically described as an off-white or yellowish solid.
Chemical Properties
Chemical Reaction Types
Calicheamicin participates in several key reaction types:
Thiol-mediated activation: The trisulfide group of this compound reacts with intracellular thiols (e.g., glutathione). This nucleophilic attack triggers a cascade of intramolecular reactions, leading to the activation of the enediyne core. This can be classified as a nucleophilic substitution reaction.
Bergman cyclization: The activated enediyne core undergoes Bergman cyclization, a thermal rearrangement that generates a highly reactive 1,4-didehydrobenzene diradical.[“][“]
Hydrogen abstraction: The 1,4-didehydrobenzene diradical abstracts hydrogen atoms from the deoxyribose sugar of DNA, causing DNA strand breaks.[“][“] This is a radical reaction.
Click chemistry (CuAAC): this compound contains an alkyne group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[“] This has applications in conjugating this compound to other molecules, such as antibodies for targeted drug delivery.
Reactivity
Oxygen: Specific details on the direct reaction of this compound with oxygen under standard conditions are not readily available. However, the diradical formed upon activation is likely sensitive to oxygen.
Water: this compound is soluble to some extent in aqueous solutions. Its reactivity with water under standard conditions is not explicitly documented in the provided material.
Acids and Bases: Detailed information on the reactivity of calicheamicinwith acids and bases under standard conditions is limited in the provided sources.
Thiols (e.g., glutathione): this compound readily reacts with thiols, which is critical for its activation inside cells.
Redox Property
Information regarding the specific redox properties of this compound (whether it acts as an oxidizing or reducing agent) is not detailed in the provided sources. However, the formation of the diradical intermediate suggests a change in the redox state during its mechanism of action.
Stability
This compound is relatively stable under appropriate storage conditions. However, the trisulfide group can be reactive, and the molecule can decompose under certain conditions, such as elevated temperatures or exposure to nucleophiles. The specific conditions for decomposition and the decomposition products are not fully elucidated in the provided sources.
Toxicity
This compound is highly toxic due to its potent DNA-damaging activity[“]. It can cause:
Myelosuppression: Suppression of bone marrow activity.
Other systemic toxicities: Various other adverse effects due to its general cytotoxicity.
Related Small Molecules
Physalin A,Bomedemstat ditosylate,TT01001,ER-076349 ,Antitumor agent-103,trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one,Benidipine hydrochloride,Psoralen,Calpeptin,Lobetyolin ,disialoganglioside GD3,KX2-391 dihydrochloride,Hederacolchiside A1,n-Propyl 4-Hydroxybenzoate--d4,TDP665759,Tebuconazole,Lappaol F,Dinaciclib
科学的研究の応用
Of Calicheamicin[“]
(Note: This analysis is current as of November 1, 2024, and focuses on this compound and its derivatives.This information may be subject to change as new research becomes available.)[“]
Targeted Cancer Therapy with Antibody-Drug Conjugates (ADCs)[“]
This compound's potent cytotoxicity, while detrimental as a standalone therapy, makes it a powerful payload for ADCs. By conjugating this compound to monoclonal antibodies, the drug can be delivered specifically to cancer cells, minimizing damage to healthy tissues.[“][“] This targeted approach has shown promise in treating various cancers, including leukemias and lymphomas.
Acute Myeloid Leukemia (AML) Treatment[“][“][“]
Gemtuzumab ozogamicin (Mylotarg), an ADC comprising a monoclonal antibody targeting the CD33 antigen conjugated to a this compound derivative, has been approved for treating AML.This ADC delivers this compound specifically to myeloid leukemia cells, leading to their destruction. However, its use requires careful monitoring due to potential side effects.[“]
Acute Lymphoblastic Leukemia (ALL) Treatment[“]
Inotuzumab ozogamicin (Besponsa), another this compound-based ADC, targets the CD22 antigen found on B-cells.[“] It has been approved for treating relapsed or refractory B-cell precursor ALL.Similar to gemtuzumab ozogamicin, inotuzumab ozogamicin delivers this compound specifically to cancerous B-cells.
Breast Cancer Research
Research has explored using this compound conjugated to antibodies targeting other tumor-associated antigens, such as those found on breast cancer cells.These experimental ADCs aim to deliver this compound's cytotoxic effects directly to breast cancer cells, offering a potential new treatment approach.
Non-Hodgkin Lymphoma Research
Given its success in treating ALL, research also investigates the potential of this compound-based ADCs in targeting non-Hodgkin lymphoma. This approach involves conjugating this compound to antibodies against specific antigens expressed on lymphoma cells.
Development of Improved ADC Linkers and Conjugation Strategies
Research focuses on optimizing linker chemistry and conjugation methods to enhance the efficacy and safety of this compound ADCs.[“] This includes developing more stable linkers that reduce premature release of this compound in circulation, improving drug delivery to the target cells, and minimizing off-target effects.One approach involves creating "linkerless and traceless conjugates" by directly attaching a modified this compound to the antibody, enhancing homogeneity and stability.[“]
Investigating this compound's Mechanism and Resistance
Ongoing research seeks to fully understand this compound's interaction with DNA and the cellular processes leading to cell death.[“] Additionally, studies investigate mechanisms of resistance to this compound, crucial for improving its therapeutic effectiveness.One such mechanism identified is a "self-sacrifice" resistance mechanism within the this compound-producing bacterium Micromonospora echinospora ssp.calichensis. Understanding these mechanisms can help develop strategies to overcome resistance in cancer cells.
Exploring this compound Analogues and Derivatives
Researchers are exploring the synthesis and evaluation of new this compound analogues and derivatives.The goal is to identify compounds with improved properties, such as enhanced potency, increased stability, reduced toxicity, or different target specificities.These efforts can lead to the development of more effective and safer this compound-based therapeutics.
特性
IUPAC Name |
S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66)/b14-13-,29-18-/t26-,27+,28-,30+,31+,33+,34+,35+,36+,40-,42+,43+,44-,47-,48-,50-,52+,53+,55+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCHCVDVKSCDHU-GPCZLZLMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C/CSSSC)NC(=O)OC)O)C)NO[C@H]5C[C@@H]([C@@H]([C@H](O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC)O)I)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H74IN3O21S4 | |
Record name | calicheamicin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Calicheamicin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108212-75-5 | |
Record name | S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。